methyl 4-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound . It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Synthesis Analysis
The synthesis of this compound involves the preparation of a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been explored for their antimicrobial potential. Researchers have studied their effectiveness against bacteria, fungi, and viruses. For instance, the compound sulfathiazole is an established antimicrobial drug . Investigating the antimicrobial properties of our compound could provide valuable insights for drug development.
Anti-Inflammatory Properties
Thiazole derivatives exhibit anti-inflammatory activity . Investigating whether our compound possesses similar effects could contribute to the development of anti-inflammatory drugs.
Antitumor and Cytotoxic Effects
Thiazoles have been studied for their antitumor and cytotoxic properties. These compounds may interfere with cancer cell growth and survival. Our compound could be evaluated in this context .
Analgesic Activity
Thiazoles, including the compound Tiazofurin , have been explored for their analgesic properties. Assessing our compound’s analgesic potential could be valuable .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. It is known that compounds with similar structures, such as thiazole derivatives, have been found to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
The compound’s mode of action is likely to involve binding to its target(s) and modulating their activity. The presence of the 1,2,4-triazole moiety, a common feature in many biologically active compounds, suggests that it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Given the structural similarity to other active compounds, it may be involved in pathways related to antimicrobial, antifungal, and antitumor activities .
Result of Action
Based on its structural features, it is plausible that it could exert antimicrobial, antifungal, or antitumor effects .
properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S/c1-27-17(26)11-6-8-12(9-7-11)21-15(25)10-28-18-23-22-16(24(18)20)13-4-2-3-5-14(13)19/h2-9H,10,20H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUJQAIFHTVJHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
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